Diallyl 4-(2-chlorophenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate
Description
Diallyl 4-(2-chlorophenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate is a chemical compound that belongs to the class of dihydropyridine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of various therapeutic agents.
Properties
IUPAC Name |
bis(prop-2-enyl) 4-(2-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClNO4/c1-5-11-26-20(24)17-13(3)23-14(4)18(21(25)27-12-6-2)19(17)15-9-7-8-10-16(15)22/h5-10,19,23H,1-2,11-12H2,3-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYYNUDGYESJITC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCC=C)C2=CC=CC=C2Cl)C(=O)OCC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diallyl 4-(2-chlorophenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate typically involves the Hantzsch dihydropyridine synthesis. This method includes the condensation of an aldehyde (such as 2-chlorobenzaldehyde), a β-ketoester (such as ethyl acetoacetate), and ammonia or an ammonium salt under reflux conditions. The reaction is usually carried out in an alcoholic solvent like ethanol or methanol.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of catalysts and optimized reaction conditions can further improve the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Diallyl 4-(2-chlorophenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can convert the dihydropyridine ring to a pyridine ring.
Reduction: The compound can be reduced to form tetrahydropyridine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the dihydropyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (for electrophilic substitution) and nucleophiles (for nucleophilic substitution) are employed under appropriate conditions.
Major Products
Oxidation: The major product is the corresponding pyridine derivative.
Reduction: The major product is the tetrahydropyridine derivative.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Anticancer Properties
Research has indicated that compounds similar to diallyl 4-(2-chlorophenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate exhibit anticancer properties. For instance, studies on related compounds have shown effectiveness against various cancer cell lines, including breast and gastric cancers. This suggests that the compound may possess similar bioactive properties that warrant further investigation .
Antioxidant Activity
The compound is also being explored for its antioxidant capabilities. Antioxidants are crucial in mitigating oxidative stress in biological systems, which is linked to numerous diseases including cancer and cardiovascular disorders. The structure of this compound may contribute to its ability to scavenge free radicals .
Pain Management
Emerging studies suggest that compounds with similar structures may have analgesic effects. For example, diallyl disulfide has been studied for its pain-relieving properties in models of chronic pain. It is hypothesized that this compound could exhibit similar effects due to its chemical structure .
Anti-inflammatory Effects
Inflammation is a critical factor in many chronic diseases. Compounds derived from garlic and other sources have shown promise in reducing inflammation through various mechanisms. This compound may play a role in modulating inflammatory pathways .
Case Studies
Mechanism of Action
The mechanism of action of Diallyl 4-(2-chlorophenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate involves its interaction with specific molecular targets and pathways. It is known to modulate calcium channels, which play a crucial role in various physiological processes. By affecting these channels, the compound can influence cellular activities such as muscle contraction, neurotransmitter release, and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Nifedipine: Another dihydropyridine derivative used as a calcium channel blocker.
Amlodipine: A widely used antihypertensive agent with a similar structure.
Felodipine: Known for its vasodilatory effects and used in the treatment of hypertension.
Uniqueness
Diallyl 4-(2-chlorophenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its diallyl groups and the 2-chlorophenyl moiety contribute to its unique reactivity and potential therapeutic applications.
Biological Activity
Diallyl 4-(2-chlorophenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate (CAS Number: 335418-13-8) is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C21H22ClNO4. It features a pyridine ring with two carboxylate groups and an allyl substituent which may influence its biological activity.
Research indicates that compounds similar to this compound may interact with various biological targets:
- Antiviral Activity : Some studies suggest that pyridine derivatives exhibit antiviral properties by inhibiting viral replication. For example, compounds targeting the human adenovirus (HAdV) DNA replication process have shown significant antiviral activity .
- Antimicrobial Properties : The structural characteristics of this compound may confer antimicrobial effects. Analogous compounds have demonstrated effectiveness against Gram-positive bacteria, indicating a potential for antibacterial activity .
- Cytotoxicity : The cytotoxic effects of similar compounds have been assessed in vitro, revealing selective toxicity towards cancer cell lines while sparing normal cells. This selectivity is crucial for developing therapeutic agents with reduced side effects .
Biological Activity Data
A summary of the biological activity data for this compound is presented in the following table:
| Activity Type | Effect | Reference |
|---|---|---|
| Antiviral | Inhibition of HAdV | |
| Antimicrobial | Activity against bacteria | |
| Cytotoxicity | Selective against cancer |
Case Study 1: Antiviral Efficacy
In a study investigating the antiviral efficacy of various pyridine derivatives, this compound was tested against HAdV. Results indicated that it inhibited viral replication at sub-micromolar concentrations while exhibiting minimal cytotoxicity to host cells .
Case Study 2: Antibacterial Activity
A separate investigation focused on the antibacterial properties of related compounds demonstrated that Diallyl derivatives could disrupt bacterial cell membranes. This disruption was linked to increased permeability and ultimately bacterial cell death .
Research Findings
Recent findings highlight the importance of structure-activity relationships (SAR) in understanding the biological activity of this compound. Modifications to the molecular structure can significantly alter its potency and selectivity:
- Substituent Variations : Altering the halogen substituents on the phenyl ring has been shown to enhance antiviral activity while maintaining low cytotoxicity levels.
- Allyl Group Influence : The presence of allyl groups has been associated with improved membrane permeability in bacterial cells.
Q & A
Q. Methodological Guidance
- Co-solvent systems : Use DMSO (≤0.1% v/v) or cyclodextrin inclusion complexes to enhance solubility without cytotoxicity .
- Prodrug derivatives : Synthesize acyloxymethyl esters, which hydrolyze enzymatically (e.g., via Candida rugosa lipase) to release the active form in physiological conditions .
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to improve bioavailability .
How can oxidation side reactions be minimized during synthesis?
Q. Advanced Experimental Design
- Catalytic systems : Use Fe(T-3-PyP)@NaY with iodobenzene diacetate (PhI(OAc)₂) for selective dehydrogenation, achieving >95% yield and avoiding over-oxidation byproducts .
- Inert atmosphere : Conduct reactions under nitrogen/argon to prevent radical-mediated degradation.
- Real-time monitoring : Employ HPLC-MS to detect early-stage intermediates and adjust reaction parameters dynamically .
What analytical techniques validate crystallographic and conformational properties?
Q. Methodological Answer
- Single-crystal XRD : Resolves dihedral angles (e.g., pyridine ring planarity) and hydrogen-bonding networks (e.g., N–H···O interactions) critical for stability .
- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., π-π stacking, halogen bonds) contributing to crystal packing .
- DFT calculations : Correlate experimental XRD data with theoretical geometries to confirm stereoelectronic effects .
How to address contradictions in reported calcium channel blocking activity?
Q. Data Contradiction Analysis
- Assay variability : Standardize cell lines (e.g., HEK293 vs. CHO) and voltage protocols in patch-clamp studies to reduce discrepancies .
- Metabolic interference : Account for cytochrome P450-mediated oxidation (e.g., CYP3A4), which generates inactive metabolites in hepatic microsomal assays .
- Stereochemical considerations : Separate enantiomers via chiral HPLC; (R)- and (S)-isomers may exhibit divergent binding affinities .
What metabolic pathways dominate in preclinical models?
Q. Advanced Mechanistic Insight
- Phase I metabolism : Hepatic oxidation via CYP3A4/5 generates de-esterified products (e.g., carboxylic acids), detectable via LC-MS/MS .
- Phase II conjugation : Glucuronidation of hydroxylated metabolites increases renal excretion, as observed in structurally analogous dihydropyridines .
- Species differences : Rat liver microsomes show faster clearance than human, necessitating cross-species pharmacokinetic modeling .
How to optimize catalytic systems for scalable synthesis?
Q. Industrial-Academic Crossover
- Heterogeneous catalysis : Zeolite-encapsulated Fe-porphyrin catalysts enable recyclability (>10 cycles) and reduce metal leaching .
- Continuous flow reactors : Enhance heat/mass transfer for exothermic condensation steps, improving yield reproducibility (±2% variance) .
- Machine learning : Train models on reaction parameters (e.g., solvent polarity, temperature) to predict optimal conditions for novel derivatives .
What computational tools predict structure-activity relationships (SAR)?
Q. Advanced Methodology
- Molecular dynamics (MD) : Simulate ligand binding to Cav1.2 channels over 100-ns trajectories to identify critical residues (e.g., Glu1116) .
- QSAR models : Use Hammett constants (σ) and Hansch parameters (π) to correlate substituent electronegativity with vasodilatory potency .
- ADMET prediction : Software like SwissADME forecasts BBB permeability (e.g., TPSA <90 Ų) and CYP inhibition risks .
How to mitigate photodegradation in formulation studies?
Q. Stability Optimization
- Light-protective packaging : Use amber glass or UV-blocking polymers to prevent radical formation under ambient light .
- Additives : Incorporate antioxidants (e.g., BHT) at 0.01–0.1% w/w to quench singlet oxygen .
- Accelerated stability testing : Expose samples to ICH Q1B conditions (e.g., 5000 lux·hr) and monitor degradation via UPLC-PDA .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
